Product packaging for FOOD YELLOW NO. 4 ALUMINUM LAKE(Cat. No.:CAS No. 12227-69-9)

FOOD YELLOW NO. 4 ALUMINUM LAKE

Cat. No.: B1170141
CAS No.: 12227-69-9
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Description

Contextualization of Synthetic Food Colorants within Food Science and Technology

Synthetic food colorants are integral to the modern food industry, used to restore color lost during processing, enhance naturally occurring colors, and provide color to otherwise colorless food items. Their stability, vibrancy, and cost-effectiveness have made them a popular choice for manufacturers. Food Yellow No. 4, also known as Tartrazine (B75150), is a widely used water-soluble synthetic yellow azo dye. wikipedia.orgdyespigments.netjournal-editor.org However, its solubility limits its use in certain products.

Role of Pigment Lakes in Food and Pharmaceutical Applications

Pigment lakes, such as Food Yellow No. 4 Aluminum Lake, address the limitations of soluble dyes. ajantacolours.com By precipitating the dye onto an aluminum hydroxide (B78521) substrate, an insoluble pigment is formed. smolecule.comdrugs.com This insolubility is highly advantageous in fatty or low-moisture food products, as well as in pharmaceutical tablet coatings and cosmetics, preventing the color from "bleeding." ajantacolours.comdrugs.com The use of lakes ensures a uniform and stable color distribution in products like dry mixes, confectionery, and dairy items. ajantacolours.com

Research Significance and Scope Pertaining to this compound

The research on this compound is focused on its chemical and physical characteristics, its synthesis and manufacturing processes, and the analytical techniques required for its identification and quality control. Understanding these aspects is crucial for its safe and effective use in consumer products. This article will delve into the specific chemical structure, properties, production methods, and analytical methodologies related to this compound, providing a detailed scientific overview.

Properties

CAS No.

12227-69-9

Molecular Formula

C12H12O2

Origin of Product

United States

Historical and Regulatory Evolution of Food Colorant Lake Utilization

Historical Development of Synthetic Food Colorant Regulation

The use of substances to color food dates back to ancient civilizations, where natural sources like saffron and turmeric were employed. researchgate.net The 19th century marked a significant turning point with the discovery of the first synthetic dye, "mauveine," by William Perkin in 1856. symega.comculinarysolvent.com This discovery, a byproduct of coal tar, ushered in an era of brightly colored, inexpensive, and stable synthetic colorants that quickly replaced their natural counterparts. symega.comthomasnet.com However, the initial lack of regulation led to the use of toxic materials, some containing harmful substances like arsenic and mercury, to color food products. herox.com

Public health concerns over the safety of these new additives prompted governments to act. In the United States, the Pure Food and Drug Act of 1906 was a landmark piece of legislation that prohibited the use of poisonous or deleterious colors in confectionery and the concealment of food inferiority with color. thomasnet.comfood-safety.com This act initiated federal oversight of color additives and led to the initial approval of seven synthetic food dyes deemed safe for consumption. culinarysolvent.comthomasnet.com

Subsequent legislation, such as the Federal Food, Drug, and Cosmetic (FD&C) Act of 1938, expanded the regulatory authority of the U.S. Food and Drug Administration (FDA). symega.comthomasnet.com This act mandated the certification of "coal-tar" colors, requiring that each batch be tested by the FDA to ensure its safety and purity before being used in foods, drugs, or cosmetics. food-safety.com The Color Additive Amendments of 1960 further solidified this framework, requiring pre-market approval for all color additives and establishing a process for their scientific review. sci-hub.senumberanalytics.com This led to the creation of two categories of color additives: those subject to certification (primarily synthetic) and those exempt from certification (typically from natural sources). numberanalytics.comfda.gov

Global Regulatory Frameworks Governing Food Yellow No. 4 Aluminum Lake

Food Yellow No. 4, also known as Tartrazine (B75150), is a synthetic lemon-yellow azo dye. worlddyevariety.comfda.gov Its aluminum lake is an insoluble pigment created by the precipitation of the water-soluble dye onto an alumina (B75360) hydrate (B1144303) substratum. qualitron.netpylamdyes.com This process makes the colorant dispersible in oils and fats, providing stability in products where water-soluble dyes would bleed or fade. ifc-solutions.comvibfast.com

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) establishes international standards for food additives, including aluminum lakes. JECFA specifies that aluminum lakes are prepared by reacting a water-soluble colorant with aluminum oxide under aqueous conditions. foodmate.comfao.org The resulting product is then filtered, washed, and dried. fao.orgfao.org JECFA has established a Provisional Tolerable Weekly Intake (PTWI) for aluminum. foodmate.com

General specifications for aluminum lakes of coloring matters include limits on water-soluble chlorides and sulfates, hydrochloric acid-insoluble matter, and ether-extractable matter. fao.org Analytical methods for identifying the coloring matter and determining its total content are also outlined. fao.orgfao.org

United States: In the U.S., this compound is regulated by the FDA under the FD&C Act. It is listed in the Code of Federal Regulations (CFR) under Title 21. Specifically, 21 CFR Part 74 lists color additives subject to certification, and 21 CFR Part 82 pertains to the listing of certified provisionally listed colors and specifications, which includes lakes. primeingredients.comecfr.gov FD&C Yellow No. 5, the common name for Tartrazine in the U.S., and its aluminum lake require batch certification by the FDA. fda.govfda.gov The label of a food product containing this additive must declare it by its specific name, such as "Yellow 5 Lake." primeingredients.comiacmcolor.org

European Union: In the EU, food colors are identified by an "E number." Tartrazine is designated as E102. ifc-solutions.com The European Food Safety Authority (EFSA) is responsible for assessing the safety of food additives. iacmcolor.org Regulations, such as Regulation (EC) No 1333/2008, govern the use of food additives and have been amended to limit the use of aluminum-containing additives, including lakes, due to concerns about aluminum consumption. iacmcolor.org For certain colors, including Tartrazine, the EU requires a specific warning label on food products stating that the color "may have an adverse effect on activity and attention in children." iacmcolor.org

Evolution of Analytical Requirements for Regulatory Compliance

The analytical methods for ensuring the purity and safety of food colorants have evolved significantly over time. Early regulations focused on identifying known toxic substances. However, with the advancement of scientific instrumentation, the requirements for regulatory compliance have become much more stringent.

Modern analytical techniques are essential for the certification process. These methods are used to:

Identify and quantify the pure color: This ensures the colorant meets its specified identity. eurofins.in

Determine the presence of impurities: This includes analyzing for unreacted starting materials, intermediates, and byproducts of the manufacturing process. sci-hub.se

Detect heavy metals: Rigorous testing is conducted to ensure that levels of heavy metals like lead, arsenic, and mercury are below the legally prescribed limits. eurofins.in

Assess batch-to-batch consistency: This guarantees that each manufactured batch of the color additive has consistent properties and meets quality standards. eurofins.in

Techniques such as High-Performance Liquid Chromatography (HPLC), spectrophotometry, and atomic absorption spectroscopy are now standard for the analysis of food colorants and their lakes. fao.orgfao.org

Manufacturing Specifications and Certification Processes for Food Lakes

The manufacturing of food colorant lakes is a controlled process designed to produce a stable and safe pigment. The process begins with a certified water-soluble dye, such as FD&C Yellow No. 5. google.com

Manufacturing Process:

A solution of the certified dye is prepared. google.com

An aqueous slurry of aluminum hydroxide (B78521) is created, often by reacting aluminum sulfate (B86663) or aluminum chloride with a base like sodium carbonate or sodium bicarbonate. fao.orggoogle.com

The dye solution is added to the alumina hydrate slurry, causing the dye to precipitate onto the substrate. google.com

The mixture is stirred to ensure complete absorption of the dye. google.com

The resulting lake is then filtered to separate it from the liquid. fao.orgdycroncolourchem.com

The filter cake is washed thoroughly with water to remove any soluble impurities, such as unreacted dye and salts. google.comdycroncolourchem.com

Finally, the washed lake is dried to produce a powder pigment. google.com

Certification Process: In the United States, every batch of a certifiable color additive, including this compound, must be sent to the FDA for analysis before it can be used in food products. madmicas.comkoelcolours.com The manufacturer submits a sample of the batch to the FDA, where it undergoes a full analysis to verify its identity, purity, and dye load (the percentage of pure color). madmicas.com If the batch meets the FDA's stringent standards, a certificate is issued, and the batch is assigned a unique lot number. fda.gov This rigorous process ensures that each batch of the color additive is safe and conforms to the specifications outlined in the regulations. madmicas.comfda.gov

Advanced Analytical Methodologies for Detection and Characterization of Food Yellow No. 4 Aluminum Lake

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating the dye component of Food Yellow No. 4 Aluminum Lake from the sample matrix and other colorants. Because the lake itself is insoluble, a pre-treatment step is required to dissolve the lake, typically using a strong alkaline or acid solution, which liberates the soluble tartrazine (B75150) dye for analysis. tandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of synthetic food dyes, including the soluble component of this compound. nih.govjchr.org The method involves extracting the dye from the lake structure, often with a sodium hydroxide (B78521) solution, followed by a clean-up step, which can involve liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances. nih.govtandfonline.com

The separated tartrazine is then quantified using a detector, most commonly a photodiode array (PDA) or UV-Visible detector. tandfonline.comnih.gov A PDA detector is particularly advantageous as it can acquire the entire UV-Visible spectrum of the analyte, confirming its identity and purity. The wavelength of maximum absorption for tartrazine is typically monitored around 420-427 nm. tandfonline.comajpamc.com

Research has demonstrated the successful application of HPLC-PDA for the simultaneous determination of multiple aluminum lake dyes in complex matrices like chewing gum. nih.govtandfonline.com These methods exhibit excellent linearity, with correlation coefficients often exceeding 0.9999 over a concentration range of 0.5 to 50 µg/ml. nih.govtandfonline.com

Table 1: HPLC Method Parameters for Tartrazine Analysis

Parameter Conditions Reference
Column Inertsil® ODS-3 (250 mm x 4.6 mm, 5 µm) tandfonline.com
Mobile Phase Gradient elution with 50mM ammonium (B1175870) acetate (B1210297) and acetonitrile tandfonline.com
Flow Rate 1.0 ml/min tandfonline.com
Detection Photodiode Array (PDA) at 420 nm tandfonline.com
LOD 0.15 µg/g nih.govtandfonline.com
LOQ 0.50 µg/g nih.govtandfonline.com

| Recoveries | 72.5% to 116.4% | nih.govtandfonline.com |

Capillary Electrophoresis (CE) and Related Electro-Separation Methods

Capillary Electrophoresis (CE), specifically Capillary Zone Electrophoresis (CZE), presents a powerful alternative to HPLC for the analysis of the dye component from this compound. nih.govchrom-china.com This technique offers high separation efficiency, short analysis times, and low consumption of reagents. researchgate.net

The analytical process involves an initial pre-treatment to separate the tartrazine pigment from the aluminum matrix. One documented method includes dissolving the lake in sulfuric acid, adjusting the pH, chelating the aluminum with EDTA, and then using solid-phase extraction with polyamide powder to isolate the dye. nih.govchrom-china.com

The CZE separation is then performed in a fused silica (B1680970) capillary under an applied voltage. The conditions, such as buffer composition, pH, and applied voltage, are optimized to achieve the best separation. For tartrazine, detection is typically carried out using a UV detector at a wavelength of around 263 nm. nih.govchrom-china.com CZE methods have been developed and validated, demonstrating good linearity and detection limits suitable for food analysis. nih.gov

Table 2: CZE Method Parameters for Tartrazine Aluminum Lake Analysis

Parameter Conditions Reference
Capillary Fused silica, 48.50 cm total length (40.00 cm effective), 50 µm i.d. nih.govchrom-china.com
Running Buffer 0.015 mol/L HPO₄²⁻-PO₄³⁻ solution (pH 11.45) nih.govchrom-china.com
Applied Voltage 29.0 kV nih.govchrom-china.com
Temperature 20.0 °C nih.govchrom-china.com
Detection UV at 263 nm nih.govchrom-china.com
LOD 0.26 mg/L nih.gov
Linear Range 0.53 - 130 mg/L nih.gov

| RSD (run-to-run) | 4.3% | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times and improved resolution and sensitivity compared to traditional HPLC. While specific studies focusing solely on this compound are less common, UPLC methods have been developed for the simultaneous analysis of numerous synthetic dyes, including tartrazine, in various food products. researchgate.net These methods highlight the potential of UPLC for the high-throughput analysis of the dye component derived from lake pigments. The principles of sample preparation, involving the dissolution of the lake and extraction of the dye, remain consistent with those used for HPLC. researchgate.net

Spectroscopic and Spectrometric Approaches

Spectroscopic techniques are invaluable for both the quantification and structural elucidation of this compound.

UV-Visible Spectrophotometry for Quantification

UV-Visible spectrophotometry is a straightforward and cost-effective method for quantifying the amount of tartrazine after it has been extracted from the aluminum lake. ajpamc.comthermofisher.com The fundamental principle is Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. thermofisher.com

For quantification, a sample of the lake is treated to dissolve it and release the tartrazine dye into a solution, typically using distilled water or a buffer. ajpamc.comfao.org The absorbance of this solution is then measured at the wavelength of maximum absorbance (λmax) for tartrazine, which is approximately 425-428 nm. ajpamc.comresearchgate.net By comparing the absorbance to a calibration curve prepared from known concentrations of a tartrazine standard, the amount of the dye in the original lake sample can be determined. ajpamc.com This method is often used for determining the total coloring matter content in lake pigments. fao.org

Table 3: Spectrophotometric Data for Tartrazine

Parameter Value Reference
λmax (in water) 427 nm ajpamc.com
λmax (in 0.06 M HCl) ~428 nm fao.orgresearchgate.net

| Linearity Range | 5-25 µg/ml | ajpamc.com |

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis of Lake Pigments

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for investigating the structural characteristics of molecules. While it is not typically used for quantification, it provides detailed information about the chemical bonds and functional groups present in a sample. For this compound, FTIR can be used to confirm the identity of the tartrazine molecule and to study its interaction with the aluminum hydroxide substrate.

The FTIR spectrum of tartrazine exhibits characteristic peaks corresponding to its various functional groups, such as the azo (-N=N-), carbonyl (C=O), and sulfonate (-SO₃) groups. researchgate.net By analyzing the FTIR spectrum of the lake pigment, it is possible to observe shifts or changes in these peaks compared to the spectrum of pure tartrazine. These changes can provide insights into the coordination and bonding between the dye molecule and the aluminum in the lake structure.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Component Identification

Mass spectrometry (MS) and its more advanced counterpart, tandem mass spectrometry (MS/MS), are indispensable tools for the definitive identification of the organic components of this compound. nih.gov These techniques work by ionizing the analyte and then separating the ions based on their mass-to-charge ratio, providing a molecular fingerprint of the compound.

In a typical workflow, the colorant is first extracted from the food matrix. For the analysis of the organic dye portion, which is Tartrazine, MS can determine its molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) takes this a step further by subjecting the parent ion of Tartrazine to fragmentation, creating a unique pattern of daughter ions. researchgate.net This fragmentation pattern serves as a highly specific identifier, allowing for unambiguous confirmation of the dye's presence even in complex food samples. chrom-china.com The identification and quantification are often performed in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.netchrom-china.com

Key MS/MS Transitions for Tartrazine (Food Yellow No. 4) Analysis:

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Application
533.1455.1375.0Identification and quantification in various food matrices.
489.1155.982.0Confirmation of specific structural fragments.

This table is illustrative and specific m/z values may vary slightly depending on the instrument and ionization conditions.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis of the Aluminum Component

To analyze the inorganic part of the lake pigment, specifically the aluminum content, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the method of choice. nih.gov ICP-MS is a powerful technique for determining the elemental composition of a sample with extremely low detection limits. mdpi.com

The process involves introducing the sample, typically after acid digestion to break down the organic matrix, into a high-temperature argon plasma. fda.gov The plasma atomizes and ionizes the aluminum atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the precise quantification of aluminum. mdpi.com This technique is crucial for verifying the presence and concentration of aluminum in the food colorant, ensuring it complies with regulatory standards. ijrdpl.com The use of collision/reaction cell technology in modern ICP-MS instruments helps to minimize polyatomic interferences, which can be a challenge in complex food matrices, thereby improving the accuracy of the results. thermofisher.com

Advanced Sensor and Electrochemical Detection Systems

Recent advancements have led to the development of novel sensor and electrochemical systems for the detection of food colorants. nih.gov These methods offer the potential for rapid, portable, and cost-effective analysis. Electrochemical sensors, for instance, can be designed to detect specific analytes like Tartrazine based on their electrochemical properties. These sensors typically involve a modified electrode surface that interacts with the target molecule, producing a measurable electrical signal (e.g., a change in current or potential). While still an emerging area for the analysis of aluminum lakes specifically, the principles of electrochemical detection hold promise for future applications in screening and quality control.

Comprehensive Sample Preparation Strategies for Diverse Food Matrices

The complexity and diversity of food matrices necessitate robust sample preparation techniques to isolate and concentrate this compound before instrumental analysis. nih.govchromatographyonline.com The goal is to remove interfering substances such as fats, proteins, and sugars that can affect the accuracy and sensitivity of the analytical method. nih.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most commonly employed techniques for the extraction and clean-up of food colorants from various food samples. nih.govbiotage.comnih.gov

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte between two immiscible liquid phases. biotage.com For Food Yellow No. 4, which is water-soluble, LLE can be used to remove fat-soluble interferences by extracting them into an organic solvent. Optimization of LLE involves selecting appropriate solvents, adjusting the pH to ensure the analyte is in the desired form (ionized or neutral), and controlling the extraction time and temperature. researchgate.net

Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to LLE. rocker.com.tw It utilizes a solid sorbent material packed into a cartridge or disk to selectively adsorb the analyte or the interferences. biotage.com For the analysis of Tartrazine, a reversed-phase SPE cartridge (e.g., C18) is often used. The sample is loaded onto the cartridge, interferences are washed away with a weak solvent, and the retained colorant is then eluted with a stronger solvent. Optimization of SPE involves selecting the appropriate sorbent and elution solvents, as well as controlling the flow rate.

Comparison of LLE and SPE for Food Yellow No. 4 Analysis:

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquids. biotage.comSelective adsorption on a solid phase. biotage.com
Solvent Consumption HighLow
Efficiency Can be less efficient and prone to emulsion formation.High efficiency and less prone to emulsions. biotage.com
Automation Difficult to automate.Easily automated for high-throughput analysis. chromatographyonline.com
Selectivity LowerHigher, with a wide variety of sorbents available.

Innovative Clean-up and Enrichment Protocols

Beyond standard LLE and SPE, innovative protocols are continuously being developed to enhance the clean-up and enrichment of food colorants. nih.govchromatographyonline.com These may include the use of novel sorbent materials in SPE, such as polymeric or mixed-mode phases, which can offer different selectivities. Dispersive solid-phase extraction (d-SPE), a variation of SPE often used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is another effective clean-up technique. chromatographyonline.com In d-SPE, the sorbent is added directly to the sample extract, simplifying the process and reducing analysis time.

Method Validation and Quality Assurance in Analytical Research

To ensure the reliability and accuracy of analytical results, rigorous method validation and quality assurance procedures are essential. researchgate.net Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. pcdn.co This involves evaluating several performance characteristics:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements.

Specificity/Selectivity: The ability of the method to measure the analyte of interest without interference from other components in the sample.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. researchgate.net

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. researchgate.net

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specific range.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Quality assurance involves the implementation of procedures to ensure that the analytical data generated meets a predefined standard of quality. This includes the regular use of certified reference materials, participation in proficiency testing schemes, and maintaining detailed records of all analytical procedures. researchgate.net

Performance Characteristics: Linearity, Precision, Accuracy

Method performance is fundamentally assessed by its linearity, precision, and accuracy.

Linearity demonstrates the direct proportionality between the analytical signal and the concentration of the analyte over a specific range. For the analysis of the dye portion of this compound, methods have shown excellent linearity. A high-performance liquid chromatography (HPLC) method coupled with a photodiode array detector established a linear range of 0.5 to 50 µg/ml with a correlation coefficient greater than 0.9999. nih.gov Similarly, a capillary zone electrophoresis (CZE) method demonstrated a linear range of 0.53 to 130 mg/L for Tartrazine Aluminum Lake. nih.govchrom-china.com

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD). For the CZE method, the run-to-run precision was found to be 4.3% RSD, while the day-to-day precision was 5.6% RSD. nih.govchrom-china.com An HPLC method demonstrated precision with RSDs between 0.9% and 6.5% for various spike levels. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is measured. In an HPLC-based analysis of chewing gum, the recovery of the dye from Tartrazine Aluminum Lake spiked at levels of 1, 5, and 25 µg/g ranged from 72.5% to 116.4%. nih.gov

Interactive Table: Performance Characteristics of Analytical Methods

Analytical Technique Linearity Range Correlation Coefficient (r²) Precision (Relative Standard Deviation) Accuracy (Recovery %)
HPLC-PDA nih.gov 0.5 - 50 µg/ml >0.9999 0.9 - 6.5% 72.5 - 116.4%
CZE nih.govchrom-china.com 0.53 - 130 mg/L Not Reported 4.3% (run-to-run), 5.6% (day-to-day) Not Reported

Sensitivity Parameters: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of an analytical method is defined by its ability to detect and quantify low concentrations of an analyte. nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. fda.gov For this compound, an HPLC method developed for its determination in chewing gum reported an LOD of 0.15 µg/g. nih.gov A CZE method established an LOD of 0.26 mg/L. nih.govchrom-china.com

The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. fda.gov The aforementioned HPLC method had an LOQ of 0.50 µg/g. nih.gov While a specific LOQ for the CZE method was not explicitly stated, LOQ is often determined as approximately three times the LOD. sepscience.com

Interactive Table: Sensitivity Parameters for this compound Analysis

Analytical Technique Limit of Detection (LOD) Limit of Quantitation (LOQ) Matrix
HPLC-PDA nih.gov 0.15 µg/g 0.50 µg/g Chewing Gum
CZE nih.govchrom-china.com 0.26 mg/L Not Reported Food (general)

Interlaboratory Studies and Reference Material Development

Interlaboratory studies, or collaborative studies, are essential for validating the performance of an analytical method. By having multiple laboratories analyze the same sample, these studies can establish the reproducibility and transferability of the method, ensuring that it provides consistent results regardless of the testing location. This is a critical step before a method can be adopted for official control purposes. nih.gov

The development and use of Certified Reference Materials (CRMs) are fundamental to quality assurance and control in food analysis. nih.gov CRMs are highly characterized materials with a certified value for one or more properties, which are used to calibrate instruments, validate methods, and assess laboratory performance. nih.govsigmaaldrich.com For food colorants, CRMs help ensure that analytical measurements are accurate and traceable. sigmaaldrich.com While specific CRMs for this compound are not widely documented in the cited literature, the development process for such materials would involve material preparation, homogeneity and stability assessment, and characterization through an interlaboratory comparison involving expert laboratories. nih.gov Commercial suppliers provide a range of reference standards for food colorants, which are crucial for routine analysis and quality control. sigmaaldrich.com

Synthesis, Formulation, and Pigment Science of Aluminum Lakes

Mechanistic Understanding of Aluminum Lake Formation

The creation of an aluminum lake pigment is a chemical process that involves the precipitation of a water-soluble dye onto a substrate, rendering it insoluble. nih.govimbarex.com For Food Yellow No. 4, the soluble sodium salt of Tartrazine (B75150) is converted into an insoluble aluminum salt, which is then adsorbed onto a high-surface-area aluminum-based substrate. ctg-praha.cz

The synthesis of Food Yellow No. 4 Aluminum Lake is fundamentally a precipitation reaction where the Tartrazine dye is chemically bonded to a metallic salt and adsorbed onto a substrate. drugs.comcalebtechnical.com

The core components in this synthesis are:

The Dye : Tartrazine, a water-soluble synthetic azo dye, provides the color. iranarze.irjournal-editor.org

The Substratum (or Substrate) : This is the carrier onto which the dye is precipitated. ctg-praha.czresearchgate.net For food-grade lakes, the most common substrate is freshly prepared, undried aluminum hydroxide (B78521) (Al(OH)₃), often referred to as alumina (B75360) hydrate (B1144303) or simply aluminum oxide. ctg-praha.cziranarze.irnih.govfao.org The physical characteristics of this substrate, such as its surface area and amorphous or crystalline nature, are crucial as they directly influence the final pigment's properties. ctg-praha.cznih.gov

Precipitants and Salts : The formation of the aluminum hydroxide substrate and the subsequent laking process are initiated by specific reactants. The substrate is typically generated by reacting an aluminum salt, such as aluminum sulfate (B86663) or aluminum chloride, with a precipitating agent like sodium carbonate, sodium bicarbonate, or aqueous ammonia (B1221849) under aqueous conditions. iranarze.irfao.org Following the formation of the substrate, a solution of the Tartrazine dye is introduced, and an aluminum salt like aluminum chloride may be added to fix the dye to the substrate. ctg-praha.cz This process effectively converts the soluble sodium salt of the dye into an insoluble aluminum salt adsorbed onto the aluminum hydroxide. ctg-praha.cz

The general reaction can be summarized as the interaction between the dye, an aluminum salt, and a precipitant, leading to the formation of the insoluble pigment complex.

Component Type Specific Chemical Name Role in Synthesis Reference
Dye Tartrazine (FD&C Yellow No. 5)Provides color iranarze.ir
Substrate Source Aluminum Sulfate (Alum)Reactant to form substrate nih.govctg-praha.cziranarze.ir
Substrate Source Aluminum ChlorideReactant to form substrate ctg-praha.cziranarze.ir
Precipitant Sodium CarbonateReacts with Alum to form Al(OH)₃ substrate ctg-praha.cziranarze.ir
Precipitant Sodium BicarbonateReacts with Alum to form Al(OH)₃ substrate iranarze.irfao.org
Precipitant Aqueous AmmoniaReacts with Alum to form Al(OH)₃ substrate iranarze.irfao.org
Fixing Agent Aluminum ChlorideFixes the dye to the substrate ctg-praha.cz
Final Substrate Aluminum HydroxideInert carrier for the insoluble pigment ctg-praha.czimbarex.comnih.gov

The properties of the final this compound are not determined solely by the ingredients but are heavily influenced by the conditions under which the reaction occurs. ctg-praha.cznih.gov The manufacturing process is carefully controlled to ensure consistent quality and desired pigment characteristics.

pH : The pH of the reaction medium is a critical parameter. ctg-praha.cz It governs the precipitation of the aluminum hydroxide substrate and the subsequent adsorption of the dye. ctg-praha.cz The process is typically carried out under specific pH conditions, with some methods specifying a pH range of approximately 2 to 6 to induce the precipitation of the lake. ctg-praha.czgoogle.com The stability of the final lake pigment is also pH-dependent; color lakes are generally stable within a pH range of 4 to 9, outside of which the substrate may break down. ctg-praha.cz

Dye-to-Aluminum Ratio : The ratio of dye to the aluminum substrate directly impacts the pigment's tinctorial strength and shade. ctg-praha.cz Lakes can be produced with varying dye concentrations, often ranging from 10% up to 40%. ctg-praha.czfda.gov.tw However, the coloring strength is not always directly proportional to the dye concentration. ctg-praha.cz This means that doubling the dye content will not necessarily double the coloring power, as the concentration also influences the final shade of the pigment. ctg-praha.cz

Parameter Influence on Pigment Properties Reference
pH Controls substrate formation and dye adsorption; affects final pigment stability. ctg-praha.czgoogle.com
Temperature Affects reaction kinetics and the crystalline nature of the substrate. ctg-praha.cznih.gov
Dye-to-Aluminum Ratio Determines dye content (concentration), which influences tinctorial strength and shade. ctg-praha.cz
Reaction Duration Impacts the completeness of the reaction and final particle size.-

Particle Engineering and Morphological Characterization

The performance of a pigment is intrinsically linked to its physical characteristics at the microscopic level. Particle engineering during synthesis, followed by detailed morphological characterization, is essential for understanding and controlling the pigment's properties.

The morphology, size, and surface texture of this compound particles are visualized using electron microscopy techniques. nih.gov

Scanning Electron Microscopy (SEM) provides high-resolution images of the particle surfaces, revealing information about their shape, size distribution, and degree of aggregation.

Transmission Electron Microscopy (TEM) allows for the examination of the internal structure of the particles.

These analytical methods are crucial for linking synthesis parameters to the final physical form of the pigment. nih.gov Research on related materials confirms that SEM and TEM are standard tools for characterizing the morphology of nano-composite materials used in colorant applications. researchgate.net

X-ray Diffraction (XRD) is employed to determine the solid-state structure of the pigment, specifically whether it is amorphous or crystalline. nih.gov Studies have shown that the conditions under which the aluminum hydroxide substrate is prepared directly govern its amorphous or crystalline character. nih.gov This, in turn, is reflected in the final lake pigment's properties, as the structure of the substrate affects its surface area and how the dye is adsorbed. nih.gov The use of XRD is a standard method for the structural characterization of such materials. nih.govresearchgate.net

The particle size distribution of this compound is a critical factor that dictates its performance as a pigment. ctg-praha.czbruben.com.ar The size and distribution of particles influence a wide range of optical and physical properties.

Coloring Strength and Hiding Power (Opacity) : The ability of a pigment to impart color and obscure an underlying surface is related to its particle size. bruben.com.ar The tinctorial power generally increases as particle size decreases, down to an optimal size below which particles may become more transparent. bruben.com.ar

Hue and Brightness : Particle size affects how light is scattered from the surface. bruben.com.ar Finer particles tend to produce more uniform and glossier coatings, which can alter the perception of brightness and hue. bruben.com.arsilberline.com

Dispersibility : The ease with which the pigment can be evenly distributed in a medium (like an oil, fat, or dry mix) depends on its particle size and tendency to agglomerate. ctg-praha.cz

The relationship between particle size and key aesthetic properties for metallic pigments provides a useful analogy for understanding aluminum lakes.

Particle Size Brightness (L value)*Sparkle Hiding (Opacity) Reference
Coarse Tends to be higher/brighterHigher/More GlimmerLower silberline.com
Fine Tends to be lower/darkerLower/Finer PatinaHigher silberline.com

Surface Chemistry and Dispersion Technology

The performance of this compound as a colorant is intrinsically linked to its surface chemistry and how it interacts with the surrounding medium.

Surface Modification Strategies for Enhanced Performance

The manufacturing process of aluminum lakes involves the precipitation of a soluble dye, in this case, Tartrazine (FD&C Yellow No. 5), onto a substrate of alumina hydrate. google.com The surface properties of the resulting pigment can be modified to enhance its performance characteristics, such as dispersibility and stability. Strategies for surface modification can include controlling the precipitation conditions, such as pH and temperature, and the use of additives that can coat the pigment particles. While specific proprietary methods for this compound are not extensively detailed in publicly available literature, the general principles of pigment technology suggest that such modifications are crucial for optimizing its use in various applications.

Interactions with Dispersing Media and Food Emulsions

As an insoluble pigment, this compound must be dispersed within a food product rather than dissolved. chemicalbook.com Its effectiveness, therefore, depends on its ability to form a stable and uniform dispersion. In food emulsions, such as salad dressings or icings, the pigment particles must be compatible with both the oil and water phases to prevent issues like agglomeration, settling, or color bleeding. The surface characteristics of the lake pigment play a critical role in these interactions. A well-formulated aluminum lake will have a surface that allows for good wetting by the dispersing medium, leading to a stable and homogenous color throughout the product. The choice of dispersing agents and the processing techniques used are also vital in achieving optimal dispersion.

Physicochemical Stability in Food Systems

The ability of this compound to maintain its color and integrity under various conditions encountered during food processing and storage is a key determinant of its utility.

Photostability and Degradation Kinetics Under Light Exposure

This compound is known for its good stability to light. medkoo.comingredientdepot.com The process of laking, which adsorbs the dye onto an inert alumina substrate, generally enhances the photostability compared to the soluble dye form. However, like most colorants, it is not entirely immune to degradation upon prolonged exposure to light. The degradation kinetics often follow a first-order reaction, where the rate of color loss is proportional to the concentration of the remaining colorant. nih.gov The specific rate of degradation would depend on factors such as the intensity and wavelength of the light, the presence of oxygen, and the composition of the food matrix.

Table 1: General Photostability Characteristics

Parameter Description
Light Stability Generally considered good, superior to the soluble dye form. medkoo.comingredientdepot.com
Degradation Pathway Likely involves photo-oxidative mechanisms affecting the azo bond.

| Influencing Factors | Light intensity, wavelength, oxygen availability, food matrix components. |

Thermal Stability Under Food Processing Conditions

Table 2: General Thermal Stability Characteristics

Parameter Description
Heat Resistance Generally good, suitable for most standard food processing temperatures. medkoo.comchemicalbook.com
Degradation Onset High, although prolonged exposure to extreme temperatures can lead to some color fade.

| Comparison | More stable than many natural yellow colorants. nih.gov |

pH Stability and Colorimetric Response

The stability of this compound across a range of pH values is a significant advantage in its application. ingredientdepot.com The color of the soluble dye, Tartrazine, can be influenced by pH. worlddyevariety.com However, when converted to an aluminum lake, the pigment becomes largely insoluble and its color is much less affected by the acidity or alkalinity of the food product. A process for making the lake involves adjusting the pH to a range of about 4.1 to 4.3 to facilitate the laking process. google.com This inherent stability at different pH levels ensures a consistent color in a wide variety of food products, from acidic beverages to more neutral dairy items.

Table 3: pH Stability and Colorimetric Response

pH Range Colorimetric Response of the Lake
Acidic (e.g., pH 3-5) Stable yellow color.
Neutral (e.g., pH 6-8) Stable yellow color.

| Alkaline (e.g., pH 9-11) | Generally stable, though extreme alkaline conditions might affect the alumina substrate over time. |

Interactions with Macromolecules and Food Components (e.g., Proteins, Carbohydrates, Lipids)

The interaction of this compound with components of the food matrix is a critical aspect of its function and stability as a colorant. As an insoluble pigment, its interactions are fundamentally different from its water-soluble counterpart, Tartrazine. The behavior of the lake is primarily governed by surface chemistry and physical dispersion, whereas the soluble dye can engage in more specific molecular binding. Research in this area often uses the soluble Tartrazine dye to probe the specific binding potential of the chromophore itself with various macromolecules.

Interactions with Proteins

Detailed biophysical studies have been conducted on the interaction between Tartrazine, the parent dye of this compound, and various proteins. These studies provide insight into the binding mechanisms of the core molecule. The binding of the aluminum lake itself is less characterized at a molecular level and is presumed to be dominated by surface adsorption phenomena.

Research Findings on Tartrazine-Protein Interactions:

Studies have shown that Tartrazine can bind to serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), primarily through non-covalent interactions. nih.govresearchgate.net The binding process is spontaneous, with van der Waals forces and hydrogen bonds playing a major role in the formation of the Tartrazine-protein complex. nih.govresearchgate.net This interaction can lead to conformational and microenvironmental changes in the proteins, which may alter their secondary structure, as observed through circular dichroism and fluorescence spectroscopy. nih.govresearchgate.net

Similarly, research on the interaction of Tartrazine with the protein lysozyme (B549824) revealed that the binding is exothermic and can cause a significant loss in the protein's helical structure. researchgate.net One study found the binding of Tartrazine to lysozyme to be predominantly entropy-driven, while another study investigating bovine β-lactoglobulin (BLG) suggested that both electrostatic and hydrophobic interactions were key in the fibrillation process induced by the dye. researchgate.netresearchgate.net

While these findings apply to the soluble dye, they indicate the potential for the chromophore portion of the lake pigment to interact with protein surfaces. For the insoluble this compound, the interaction would involve the adsorption of food proteins onto the surface of the alumina hydrate particles on which the dye is adsorbed. The nature of this interaction would be influenced by the pH and ionic strength of the food system, which affect the surface charges of both the protein and the lake pigment.

Table 1: Thermodynamic Parameters and Binding Constants for Tartrazine-Protein Interactions

This table summarizes key findings from biophysical studies on the interaction of soluble Tartrazine dye with various proteins under experimental conditions.

ProteinMethodBinding Constant (K) (M⁻¹)Enthalpy Change (ΔH) (kJ/mol)Entropy Change (ΔS) (J/mol·K)Primary Driving Forces
Bovine Serum Albumin (BSA)Fluorescence Spectroscopy1.15 (± 0.08) x 10⁴ (at 298K)-12.15 (± 0.44)38.63 (± 1.51)Van der Waals, Hydrogen Bonds
Human Serum Albumin (HSA)Fluorescence Spectroscopy1.76 (± 0.11) x 10⁴ (at 298K)-10.95 (± 0.38)43.14 (± 1.28)Van der Waals, Hydrogen Bonds
LysozymeIsothermal Titration CalorimetryNot SpecifiedNegative (Exothermic)PositiveEntropy-driven
Bovine β-lactoglobulin (BLG)Molecular DockingNot SpecifiedNot SpecifiedNot SpecifiedElectrostatic, Hydrophobic

Data sourced from studies on the soluble Tartrazine dye, which serves as a model for the chromophore of the aluminum lake. nih.govresearchgate.netresearchgate.net

Interactions with Carbohydrates

The interaction between this compound and carbohydrates is primarily physical. As an insoluble pigment, the lake particles are dispersed within the food matrix, which often contains carbohydrates like sugars, starches, or hydrocolloids that act as thickeners and stabilizers.

Research on the stability of the soluble Tartrazine dye in liquid model food systems has shown that increasing the concentration of sugar enhances the stability of the dye. epa.gov This suggests an interaction where the sugar molecules may provide a protective effect, reducing the degradation of the chromophore. epa.gov While direct binding studies on the aluminum lake form are scarce, it can be inferred that carbohydrate-based hydrocolloids in a food system would influence the viscosity and suspension stability of the lake particles, preventing them from settling out of the product over time.

Interactions with Lipids

The primary reason for using the aluminum lake form of food colors is their insolubility in water and their ability to be dispersed in lipid-based systems. alfa-chemistry.comdyespigments.net this compound is designed for coloring products that contain fats and oils or lack sufficient moisture to dissolve water-soluble dyes. alfa-chemistry.comdyespigments.net

The interaction with lipids is not one of chemical binding or solubility in the traditional sense. Instead, it is a process of physical dispersion, where the fine, insoluble particles of the lake pigment are distributed throughout the oil or fat phase. alfa-chemistry.comquora.com The effectiveness of the coloring depends on the particle size of the lake and the homogeneity of the dispersion. This property makes it an ideal colorant for applications such as chocolate coatings, confectionery, and oil-based cake icings, where vibrant color is required without introducing water. dyespigments.net

Environmental Detection and Degradation Pathways of Food Colorant Lakes

Analytical Approaches for Environmental Monitoring of Food Dyes

The detection and quantification of Food Yellow No. 4 Aluminum Lake in environmental matrices like water or soil require specialized analytical methods due to its insoluble nature. Unlike water-soluble dyes, the lake form cannot be directly analyzed using standard solution-based techniques. Therefore, a crucial pre-treatment step is necessary to separate the Tartrazine (B75150) dye from the aluminum hydroxide (B78521) substrate. nih.govchrom-china.com

A novel method developed for analyzing color lakes involves dissolving the lake in sulfuric acid, adjusting the pH, and then using a solution of EDTA disodium (B8443419) salt with heat to chelate the aluminum and release the dye. nih.govchrom-china.com Following this separation, solid-phase extraction (SPE) with a polyamide powder stationary phase is used to isolate the pigment from the solution. nih.govchrom-china.com The extracted dye can then be quantified using various advanced analytical techniques.

Numerous methods have been established for the determination of the soluble Tartrazine dye, which are applicable after the successful extraction from the lake form. iranarze.irnih.gov These include chromatography, spectrophotometry, and electrophoresis. iranarze.irjchr.org Capillary Zone Electrophoresis (CZE) has been specifically optimized for the analysis of Tartrazine Aluminum Lake after the aforementioned pre-treatment. nih.govchrom-china.com This CZE method demonstrated a limit of detection (LOD) of 0.26 mg/L and a linear range of 0.53 to 130 mg/L. nih.govchrom-china.com Other high-sensitivity methods for Tartrazine include High-Performance Liquid Chromatography (HPLC), which can achieve LODs as low as 0.04 mg/kg, and Thin-Layer Chromatography (TLC) coupled with SPE, with an LOD of 4.19 ng per spot. iranarze.ir

Interactive Table: Analytical Methods for Tartrazine Detection

This table summarizes various analytical techniques applicable for the detection of Tartrazine after its extraction from the aluminum lake matrix.

Method Limit of Detection (LOD) Limit of Quantification (LOQ) Sample Matrix Examples Reference
Capillary Zone Electrophoresis (CZE) 0.26 mg/L Not Reported Food Samples nih.govchrom-china.com
High-Performance Liquid Chromatography (HPLC) 0.04 mg/kg 0.06 mg/kg Cookies, Juice iranarze.ir
Thin-Layer Chromatography (TLC) 4.19 ng Not Reported Food Colorant Samples iranarze.ir

Investigating Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation refers to the breakdown of a compound through non-biological processes, primarily photolysis (by light) and hydrolysis (by water). While specific studies on the photolysis and hydrolysis of this compound are limited, research on the soluble Tartrazine dye provides significant insights. The stability of the lake pigment is generally higher than the water-soluble dye. koelcolours.com

Photolysis: Tartrazine in aqueous solutions undergoes photodegradation when exposed to UV irradiation. The process can be significantly enhanced by advanced oxidation processes, such as the UV/H₂O₂ system. researchgate.net The degradation of Tartrazine in this system follows pseudo-first-order kinetics. researchgate.net The rate of decay is influenced by factors like the concentration of hydrogen peroxide and temperature. researchgate.net Another study demonstrated that the photocatalytic degradation of Tartrazine using titanium dioxide (TiO₂) is highly efficient, with the degradation rate increasing from 28.69% to 99.08% after 90 minutes with the addition of benzoic acid, which acts as an electron donor to prevent the recombination of photogenerated holes and electrons. acs.org

Hydrolysis: Hydrolysis involves the cleavage of chemical bonds by the addition of water. For azo dyes like Tartrazine, the azo bond (–N=N–) is the primary site for reductive cleavage, but it is relatively stable against hydrolysis under typical environmental pH conditions. However, studies on other compounds, like the pesticide atrazine, show that hydrolysis can be catalyzed under acidic conditions or in the presence of substances like humic acids found in soil and natural waters. nih.govresearchgate.net While the aluminum hydrate (B1144303) substrate in this compound likely imparts greater stability, the potential for slow hydrolysis of the dye molecule over long periods in specific environmental compartments cannot be entirely dismissed.

Biotransformation Pathways in Environmental Compartments

Biotransformation, or biodegradation, is the breakdown of organic compounds by living organisms, primarily microorganisms. The insolubility of this compound is a critical factor in its environmental biotransformation, as it reduces the bioavailability of the Tartrazine molecule to microbial enzymes.

The primary pathway for the biodegradation of azo dyes like Tartrazine is the reductive cleavage of the azo bond under anaerobic (oxygen-deficient) conditions. p2infohouse.org This process breaks the dye molecule into smaller aromatic amines, such as sulfanilic acid and aminopyrazolone. These intermediate products may then be further degraded under aerobic (oxygen-rich) conditions. nih.gov

However, the rate and extent of this degradation are highly dependent on the environmental conditions and the microbial communities present. Studies have shown that some bacteria, such as Bacillus cereus, can effectively degrade tetracycline-class compounds, which, like Tartrazine, involve complex ring structures. nih.gov The degradation by B. cereus was found to be a synergistic effect of both intracellular and extracellular enzymes. nih.gov Similarly, the degradation of Tartrazine has been observed using adsorbents derived from avocado seeds, with a removal rate of over 93% reported, following pseudo-second-order kinetics. researchgate.net Research also suggests that microorganisms present in natural water bodies like ponds and rivers may contribute to the photocatalytic degradation of Tartrazine. acs.org

The solid, particulate nature of the aluminum lake means that its biotransformation in soil or sediment would be a slow surface-erosion process, contingent on microbial colonization of the particle surface.

Sustainable Disposal and Waste Management Research in Food Colorant Manufacturing

The manufacturing of azo dyes and pigments generates various waste streams that require careful management. p2infohouse.org These wastes can include wastewater treatment sludges, equipment cleaning residues, filter cakes, and dust collector fines. epa.gov The U.S. Environmental Protection Agency (EPA) has listed wastes from the production of certain dyes and pigments, including the azo class, as hazardous (K181) due to the presence of hazardous constituents like aniline (B41778) and other aromatic amines. epa.gov

This designation requires strict management under the Resource Conservation and Recovery Act (RCRA). epa.gov However, flexible regulatory approaches focus on the total quantities of chemical constituents of concern, allowing for exemptions if the waste is sent to specially designed landfills or treated in an approved combustion unit. epa.gov Research and industry efforts are increasingly focused on more sustainable practices to minimize environmental impact.

Key areas of research and development in waste management for dye and pigment manufacturing include:

Resource Recovery: Methods are being developed to recycle and reuse materials from waste streams. For instance, processes to recover and purify acids from dye wastewater are being explored to create a closed-loop system, reducing fresh resource consumption and waste discharge. google.com

Waste as a Resource: There is growing interest in converting food industry waste into valuable products, including natural pigments. mdpi.comresearchgate.net This circular economy approach aims to design out waste and pollution from the production cycle. researchgate.net

Green Extraction Techniques: For natural colorants, sustainable extraction methods like pressurized liquid extraction and supercritical fluid extraction are being employed to reduce solvent use and energy consumption. mdpi.com While not directly applicable to synthetic dye manufacturing waste, this highlights the industry's broader shift toward sustainability.

The management of waste from this compound production would fall under the regulations for azo pigment manufacturing, focusing on the containment of the pigment particles and the treatment of any associated hazardous chemical by-products. regulations.gov

Future Research Directions and Emerging Methodologies in Food Colorant Lake Science

Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis

Understanding the behavior of Food Yellow No. 4 Aluminum Lake in its actual food matrix is crucial for predicting its performance and stability. Traditional analytical methods often require extraction of the colorant, which can alter its physical and chemical state. Advanced spectroscopic and imaging techniques offer the potential for in-situ analysis, providing a more accurate picture of the colorant's behavior.

Future research will likely focus on the application of techniques such as:

Confocal Laser Scanning Microscopy (CLSM): This high-resolution imaging technique can be used to visualize the three-dimensional distribution of this compound particles within a food matrix. This would allow researchers to study its dispersion, potential for aggregation, and interaction with other food components in real-time.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS): Raman spectroscopy provides a molecular fingerprint of a substance, and its use in food analysis is growing. jetir.orgalfachemic.comasianjournalofphysics.com SERS, a more sensitive version of the technique, has been shown to be effective in detecting and identifying food colorants at very low concentrations. researchgate.netcabidigitallibrary.org Future studies could use in-situ Raman and SERS to monitor chemical changes in the tartrazine (B75150) molecule of the lake during food processing and storage, providing insights into degradation pathways.

Hyperspectral Imaging: This technique combines imaging and spectroscopy to obtain both spatial and spectral information from a sample. It could be employed to map the distribution and concentration of this compound across a food product's surface, ensuring uniformity and detecting potential inconsistencies.

These advanced techniques will provide a more dynamic and realistic understanding of how this compound behaves in complex food systems.

Computational Modeling of Lake-Matrix Interactions and Stability

The stability and performance of this compound are heavily influenced by its interactions with the surrounding food matrix. Computational modeling offers a powerful tool to simulate and predict these interactions at a molecular level, reducing the need for extensive and time-consuming experimental trials.

Future research directions in this area include:

Molecular Dynamics (MD) Simulations: MD simulations can model the movement and interaction of the aluminum lake particles with various food components like water, proteins, carbohydrates, and fats. This can help predict how the lake will disperse and whether it is likely to aggregate or fade in different food formulations.

Quantum Mechanics (QM) Calculations: QM calculations can be used to study the electronic structure of the tartrazine dye and its interaction with the aluminum hydroxide (B78521) substrate. This can provide fundamental insights into the chemical bonds within the lake and help predict its light and heat stability.

By combining computational modeling with experimental data, researchers can develop predictive models for the stability of this compound in various food products.

Development of Miniaturized and Portable Analytical Devices for Rapid Assessment

The food industry requires rapid and on-site methods for quality control. The development of miniaturized and portable analytical devices is a key area of research with significant potential for the analysis of food colorants like this compound.

Emerging technologies in this field include:

Lab-on-a-Chip (LOC) Devices: These miniaturized platforms can perform complex chemical analyses on a small chip. mdpi.comresearchgate.netmdpi.comnih.govnih.gov A LOC device could be developed for the rapid, on-line analysis of the concentration and integrity of this compound in liquid food products.

Smartphone-Based Colorimetry: The cameras in modern smartphones can be used as sophisticated color sensors. dntb.gov.uaresearchgate.netuns.ac.idnih.govyoutube.com Combined with specific apps and calibration standards, smartphones could be used for the rapid and low-cost assessment of color consistency in products containing this compound, directly on the production line or in the field.

Miniaturized Liquid Chromatography (LC) Systems: While traditional LC is a laboratory-based technique, there is a trend towards miniaturization. nih.gov Portable LC systems could be developed for the on-site verification of the identity and purity of this compound.

These portable technologies promise to make the quality control of food colorants more efficient, accessible, and cost-effective.

Green Chemistry Principles in Food Lake Synthesis and Application

There is a growing demand for more sustainable and environmentally friendly food production processes. Applying the principles of green chemistry to the synthesis and application of this compound is a critical area for future research.

Key research areas include:

Safer Solvents: The traditional synthesis of food colorants can involve the use of organic solvents. Research into the use of greener solvents, such as water or bio-based solvents, for the synthesis of the tartrazine dye and its laking process is needed. mdpi.commdpi.comnih.govresearchgate.netresearchgate.net

Enzyme-Assisted Synthesis: Biotechnology offers the potential for enzymatic synthesis of food colorants, which can be more specific and operate under milder conditions than traditional chemical synthesis. mdpi.comgoogle.com Investigating enzymatic routes to produce the tartrazine dye could lead to more sustainable manufacturing processes.

Waste Reduction and Atom Economy: The synthesis of the aluminum lake involves the precipitation of the dye onto an aluminum hydroxide substrate. ctg-praha.czcalebtechnical.comgoogle.com Research focused on optimizing this process to maximize the incorporation of the dye and minimize waste is a key aspect of green chemistry.

By embracing green chemistry, the production of this compound can become more sustainable and align with consumer expectations for environmentally responsible food products.

Addressing Research Gaps in Long-Term Stability Mechanisms

While the general stability of food colorant lakes is understood, there are still gaps in our knowledge regarding the specific mechanisms of their long-term degradation in various food systems. Addressing these gaps is crucial for improving the shelf-life and quality of food products.

Future research should focus on:

Degradation Pathway Analysis: Detailed studies are needed to identify the specific chemical and physical degradation pathways of this compound in different food matrices and under various storage conditions (e.g., light, heat, pH).

Influence of the Food Matrix: The complex interplay between the lake and other food ingredients can significantly impact its stability. contentstack.com Systematic studies are required to understand how proteins, fats, and carbohydrates interact with the lake and influence its degradation.

Accelerated Shelf-Life Testing: Developing more accurate and reliable accelerated shelf-life testing methods is essential for predicting the long-term stability of this compound. binder-world.comddwcolor.comresearchgate.netcampdenbri.co.uk This involves correlating data from accelerated tests with real-time storage studies.

Encapsulation and Protective Technologies: Research into microencapsulation and other protective technologies could provide novel ways to enhance the stability of this compound in challenging food applications. contentstack.com

By filling these research gaps, food scientists can develop more robust strategies to ensure the color stability of products containing this compound throughout their intended shelf-life.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying FOOD YELLOW NO. 4 ALUMINUM LAKE in complex food matrices, and how can their accuracy be validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used due to its specificity for azo dyes. For validation, spike-recovery experiments in representative matrices (e.g., lipid-rich or proteinaceous foods) should be conducted, with recovery rates between 90–110% considered acceptable. Spectrophotometric methods may suffice for preliminary screening but require cross-validation with chromatographic techniques to rule out matrix interference .

Q. What are the critical factors influencing the interaction between this compound and common food preservatives, and how can these interactions be systematically studied?

  • Methodological Answer : Factors include pH, temperature, and ionic strength. A factorial design experiment (e.g., 2³ design) can isolate interaction effects. Measure changes in spectral absorbance or chromatographic retention times under controlled conditions. Statistical tools like ANOVA should be employed to assess significance, with replication to account for variability .

Q. What protocols are recommended for extracting this compound from lipid-rich food samples to minimize co-extraction of interfering compounds?

  • Methodological Answer : Use a two-phase extraction with non-polar solvents (e.g., hexane) to remove lipids first, followed by solid-phase extraction (SPE) with C18 cartridges for dye isolation. Validate using blank matrices spiked with known concentrations, and confirm specificity via mass spectrometry .

Advanced Research Questions

Q. How can researchers design experiments to assess the photostability of this compound under varying UV exposure conditions while controlling for matrix effects?

  • Methodological Answer : Employ a light-exposure chamber with adjustable UV intensity and duration. Use standardized food simulants (e.g., aqueous, acidic, or alcoholic solutions) to mimic real matrices. Monitor degradation kinetics via HPLC-MS and quantify degradation products. Control for temperature and oxygen levels, and include dark controls to isolate UV-specific effects .

Q. How should researchers address inconsistencies in reported cytotoxic effects of this compound across in vitro studies?

  • Methodological Answer : Conduct a meta-analysis using the I² statistic to quantify heterogeneity (e.g., I² > 50% indicates substantial inconsistency). Evaluate potential sources of bias via funnel plots and Egger’s regression test . Investigate lab-specific variables (e.g., cell line viability assays vs. apoptosis markers) and standardize exposure protocols (e.g., dose metrics, exposure duration) .

Q. What statistical approaches are most robust for modeling dose-dependent hepatotoxic effects of this compound in longitudinal animal studies?

  • Methodological Answer : Use mixed-effects models to account for intra-subject variability and censored data (e.g., survival times). Nonlinear dose-response relationships can be modeled with restricted cubic splines. Adjust for covariates like body weight and liver enzyme baselines. Sensitivity analyses should test assumptions about missing data .

Methodological Considerations for Literature Reviews

Q. How can researchers systematically evaluate the quality of existing toxicological studies on this compound?

  • Methodological Answer : Apply the Cochrane Risk of Bias Tool for animal studies, assessing domains like randomization, blinding, and selective reporting. Use GRADE criteria to rate evidence certainty, prioritizing studies with low heterogeneity and direct measurement of outcomes (e.g., histopathology vs. surrogate markers) .

Q. What strategies are effective for identifying gaps in the literature on the bioaccumulation potential of this compound?

  • Methodological Answer : Perform a scoping review with Boolean search strings combining terms like “aluminum lake dyes,” “bioaccumulation,” and “ADME (absorption, distribution, metabolism, excretion).” Screen studies for mechanistic data (e.g., binding to plasma proteins or biliary excretion pathways). Use citation chaining to trace foundational studies .

Tables for Key Methodological Comparisons

Analytical Technique Strengths Limitations
HPLC-UVHigh specificity for azo dyesLimited resolution in complex matrices
LC-MS/MSDetects degradation productsHigh cost and technical expertise needed
SpectrophotometryRapid screeningSusceptible to matrix interference
Experimental Design Use Case Statistical Tool
Factorial DesignInteraction studiesANOVA with post-hoc tests
Dose-ResponseToxicity modelingNonlinear regression
Longitudinal CohortChronic exposure effectsMixed-effects models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.